Methylergonovine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methylergonovine is synthesized from lysergic acid, which is derived from ergot alkaloids. The synthesis involves the following steps:

Formation of Lysergic Acid Amide: Lysergic acid is reacted with an appropriate amine to form lysergic acid amide.

Hydroxylation: The lysergic acid amide undergoes hydroxylation to introduce a hydroxyl group.

Methylation: The hydroxylated intermediate is then methylated to produce this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Methylergonovine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of this compound oxides.

Reduction: Formation of reduced this compound derivatives.

Substitution: Formation of substituted this compound compounds.

Applications De Recherche Scientifique

Pharmacological Properties

Methylergonovine acts as a potent agonist at serotonin receptors and has a significant effect on smooth muscle contraction. It primarily stimulates the uterus, leading to increased tone and rhythmic contractions. The pharmacokinetics of this compound indicate rapid absorption and distribution, with an onset of action occurring within minutes after administration. The drug can be administered orally, intramuscularly, or intravenously, with bioavailability varying by route:

- Intramuscular (IM) : Onset in 2-5 minutes

- Intravenous (IV) : Immediate onset

- Oral : Onset in 5-10 minutes

Postpartum Hemorrhage Management

This compound is primarily indicated for the prevention and treatment of uterine atony and hemorrhage following childbirth. It is particularly useful in the third stage of labor to reduce blood loss and expedite the delivery of the placenta. Clinical studies have shown that it effectively reduces postpartum hemorrhage rates when administered prophylactically or therapeutically .

Treatment of Drug-Induced Refractory Headaches

Recent studies have explored the efficacy of this compound in treating drug-induced refractory headaches (DIRH). A study involving 60 patients demonstrated that this compound was effective in 73% of cases, providing significant relief from headache symptoms. However, side effects such as abdominal cramping were noted, suggesting caution for long-term use .

Potential Antidepressant Effects

Emerging research indicates that this compound may have antidepressant-like properties due to its action on serotonin receptors. A study highlighted its potential as a selective agonist for 5-hydroxytryptamine (serotonin) receptors, which could open avenues for new therapeutic uses beyond obstetrics .

Case Studies and Research Findings

Safety and Side Effects

While this compound is generally safe when used as directed, it can cause several side effects, including:

- Abdominal cramping

- Nausea

- Hypertension

- Headaches

Caution is advised when administering this compound to patients with cardiovascular conditions due to its vasoconstrictive properties .

Mécanisme D'action

Methylergonovine acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This action is mediated through binding and antagonism of the dopamine D1 receptor, leading to a rapid and sustained tetanic uterotonic effect. This mechanism shortens the third stage of labor and reduces blood loss .

Comparaison Avec Des Composés Similaires

Ergonovine: Another ergot alkaloid with similar oxytocic properties but differs in its chemical structure and potency.

Lysergic Acid Diethylamide (LSD): A psychedelic compound with structural similarities but vastly different pharmacological effects.

Methysergide: A derivative used in the treatment of migraines, sharing some pharmacological properties with methylergonovine

Uniqueness of this compound: this compound is unique due to its specific action on uterine smooth muscle, making it highly effective in managing postpartum hemorrhage. Its rapid onset and sustained action distinguish it from other ergot alkaloids .

Propriétés

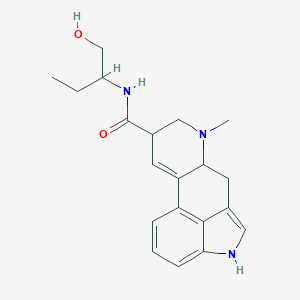

IUPAC Name |

N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBRKDKAWYKMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859203 | |

| Record name | Isomethergine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54808-91-2 | |

| Record name | Isomethergine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Methylergonovine is a semi-synthetic ergot alkaloid that acts as a potent agonist at serotonin (5-HT) receptors, specifically the 5-HT2A receptor subtype. [] This interaction leads to the contraction of smooth muscle, primarily in the uterus and blood vessels. [, ]

A: this compound induces strong and sustained contractions of the uterine myometrium, leading to increased uterine tone and reduced postpartum bleeding. [, , ]

A: Yes, this compound can also cause vasoconstriction by stimulating smooth muscle contraction in blood vessels. [, ] This effect is primarily observed in smaller arteries and veins. []

A: The molecular formula of this compound maleate is C20H25N3O2 • C4H4O4. Its molecular weight is 455.5 g/mol. [, ]

A: While the provided research does not delve into detailed spectroscopic analysis, it does mention that this compound maleate solutions for injection are clear and colorless. [, ] More specific spectroscopic data may be found in other literature sources.

A: While this compound maleate can be administered intramuscularly, intravenously, or orally, intramuscular injection is generally preferred in the postpartum period. [, ] Intravascular and intramyometrial routes are not recommended due to increased risks of adverse effects. []

ANone: this compound is not known to possess catalytic properties and is not used for catalytic applications. Its primary use is as a pharmaceutical agent.

A: this compound maleate is available in both oral (tablet) and injectable (ampule) formulations. [, ] The specific stability profiles of these formulations under various storage conditions would be detailed in their respective product information leaflets.

ANone: The provided research primarily focuses on the clinical application of this compound and does not discuss specific SHE (Safety, Health, and Environment) regulations related to its manufacture or handling.

A: Oral bioavailability of this compound is approximately 60%. []

A: this compound is primarily metabolized in the liver and excreted in the urine, with only a small percentage (about 3%) of the administered dose excreted unchanged. []

A: While this compound has been detected in breast milk, the concentrations are generally low and considered clinically insignificant for nursing infants. [, ]

A: this compound is primarily used for the prevention and treatment of postpartum hemorrhage caused by uterine atony. [, , , ] It is also used in the management of the third stage of labor to promote placental expulsion and reduce blood loss. [, ]

A: While generally considered safe when used appropriately, this compound can cause adverse effects, particularly with intravenous or intramyometrial administration. [, ] These effects can include hypertension, nausea, vomiting, headache, chest pain, and in rare cases, myocardial infarction or stroke. [, , , ] Careful patient selection and monitoring are crucial to minimize these risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.